methyl {5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to the carbon of a C=N double bond . The molecule also contains an ethoxy group and a benzyloxy group, both of which are ether functional groups . The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidinyl group, the introduction of the ethoxy and benzyloxy groups, and the formation of the methyl ester . The exact synthesis process would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The imidazolidinyl group, for example, is a five-membered ring that contains two nitrogen atoms . The ethoxy and benzyloxy groups are both ethers, which are characterized by an oxygen atom connected to two carbon atoms .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the imine group could undergo hydrolysis to form a carbonyl group and an amine . The ether groups could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether groups could potentially increase its solubility in organic solvents . The exact physical and chemical properties would need to be determined experimentally .Mechanism of Action
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices . The specific hazards associated with this compound would depend on its physical and chemical properties .
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry or materials science .
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-4-29-20-13-17(10-11-19(20)30-15-16-8-6-5-7-9-16)12-18-22(27)24(2)23(31)25(18)14-21(26)28-3/h5-13H,4,14-15H2,1-3H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHRQSAFKZXEPY-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2CC(=O)OC)C)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2CC(=O)OC)C)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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